![molecular formula C49H96O6S3Sn B12699299 Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate CAS No. 83898-52-6](/img/structure/B12699299.png)
Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is a complex organotin compound with the molecular formula C49H96O6S3Sn and a molecular weight of 996.1879 g/mol . This compound is characterized by its unique structure, which includes multiple functional groups such as thioethers, esters, and a stannane core. It is primarily used in specialized chemical applications due to its unique properties.
Preparation Methods
The synthesis of dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the dodecyloxy group: This involves the reaction of dodecanol with an appropriate acylating agent to form dodecyloxy derivatives.
Introduction of the thioether linkage: This step involves the reaction of the dodecyloxy derivative with a thiol compound under controlled conditions to form the thioether linkage.
Formation of the stannane core: The final step involves the reaction of the thioether intermediate with a tin-based reagent to form the stannane core, completing the synthesis of the compound.
Chemical Reactions Analysis
Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dodecyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves its interaction with molecular targets through its functional groups. The thioether and ester groups allow it to form stable complexes with proteins and other biomolecules, potentially inhibiting or modifying their activity. The stannane core can interact with metal-binding sites in enzymes, altering their catalytic activity .
Comparison with Similar Compounds
Similar compounds to dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate include:
Dodecyl 4-butyl-4-[[2-(dodecyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate: This compound has a similar structure but differs in the position and nature of the substituents.
Dodecyl 3-[butyl-bis[(3-dodecoxy-3-oxo-propyl)sulfanyl]stannyl]sulfanylpropanoate: This compound has a similar stannane core but different thioether linkages.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable complexes with a variety of biomolecules, making it valuable in specialized applications.
Properties
CAS No. |
83898-52-6 |
|---|---|
Molecular Formula |
C49H96O6S3Sn |
Molecular Weight |
996.2 g/mol |
IUPAC Name |
dodecyl 3-[butyl-bis[(3-dodecoxy-3-oxopropyl)sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C15H30O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18;1-3-4-2;/h3*18H,2-14H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
HJTDGDJPAASXLC-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCS[Sn](CCCC)(SCCC(=O)OCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
![3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile](/img/structure/B12699227.png)

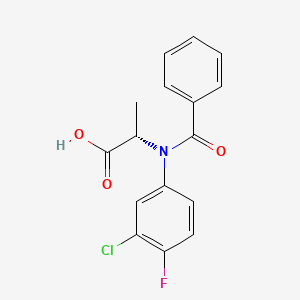
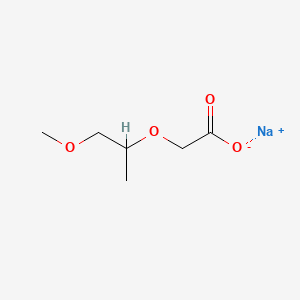
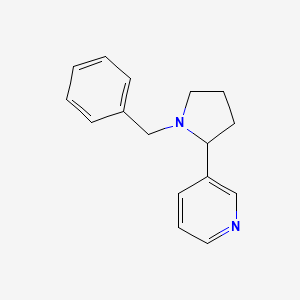
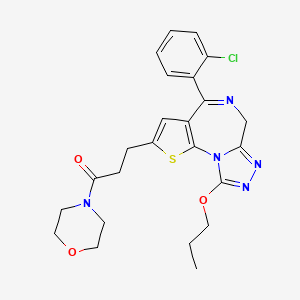


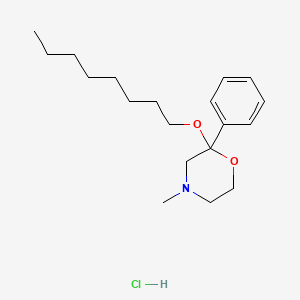
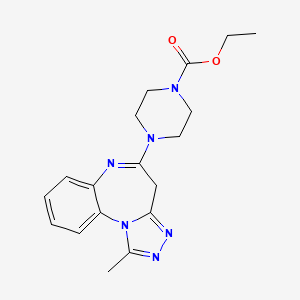

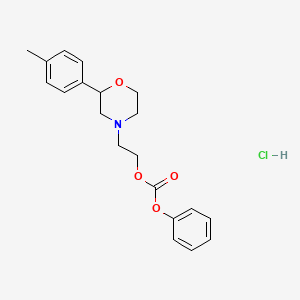
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
